

# Application Notes and Protocols for IDH-305 in Metabolic Reprogramming Research

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## Compound of Interest

Compound Name: IDH-305

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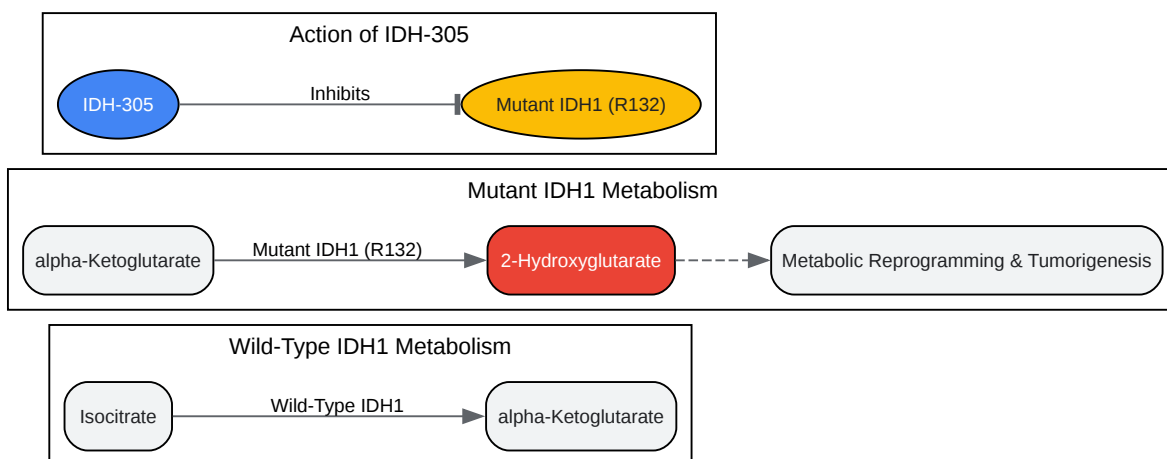
For Researchers, Scientists, and Drug Development Professionals

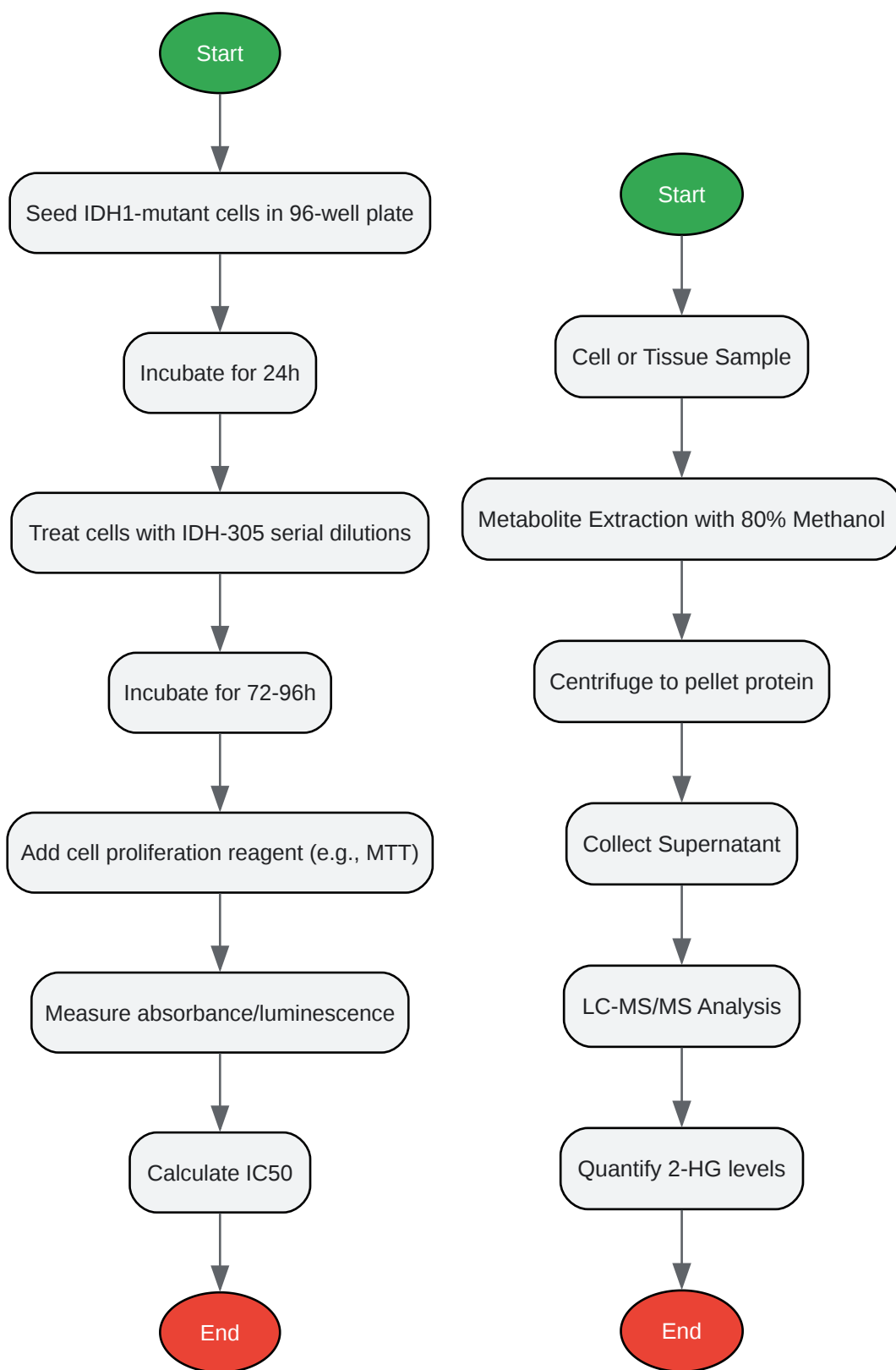
## Introduction

Isocitrate dehydrogenase (IDH) mutations are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3] These gain-of-function mutations lead to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in metabolic reprogramming and tumorigenesis.[2][3][4] **IDH-305** is a potent and selective, orally available, and brain-penetrant inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), specifically targeting the R132 mutation.[1][5] It allosterically inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent anti-tumor effects.[2] These application notes provide a comprehensive overview of **IDH-305** and detailed protocols for its use in studying metabolic reprogramming in cancer.

## Mechanism of Action

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG).[2] However, mutant IDH1 enzymes gain a neomorphic activity, converting  $\alpha$ -KG to 2-HG.[2][3] High levels of 2-HG competitively inhibit  $\alpha$ -KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[3] **IDH-305** selectively binds to and inhibits the mutant IDH1 enzyme, thus blocking the production of 2-HG.[2] This restores normal cellular metabolism and can induce differentiation and inhibit proliferation in IDH1-mutant cancer cells.[4]





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